1-(5-Amino-2-methylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-amino-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQBRIXHBHSDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine

An in-depth guide to the is detailed below, outlining a feasible multi-step synthetic pathway. This process involves the initial conversion of p-toluidine to a more suitable intermediate, followed by a series of reactions to construct the target molecule.

Synthetic Strategy Overview

The is a multi-step process that can be logically divided into three main stages:

-

Deamination of p-Toluidine to Toluene: The amino group of p-toluidine is first removed to generate toluene, a versatile starting material for subsequent functionalization.

-

Friedel-Crafts Acylation of Toluene: Toluene undergoes electrophilic aromatic substitution to introduce an acetyl group, yielding a mixture of ortho and para isomers of methylacetophenone. The desired ortho isomer, 2-methylacetophenone, is separated for the next step.

-

Nitration and Subsequent Reduction: 2-Methylacetophenone is nitrated to introduce a nitro group at the 5-position, followed by the reduction of this nitro group to afford the final product, 1-(5-Amino-2-methylphenyl)ethanone.

Experimental Protocols and Data

Part 1: Deamination of p-Toluidine to Toluene

Step 1: Diazotization of p-Toluidine

p-Toluidine is converted to its corresponding diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

Experimental Protocol:

-

A solution of p-toluidine in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the p-toluidine solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the p-methylbenzenediazonium chloride solution.

Step 2: Reductive Deamination of p-Methylbenzenediazonium Chloride

The diazonium salt is then reduced to toluene using a reducing agent such as hypophosphorous acid.

Experimental Protocol:

-

The freshly prepared, cold p-methylbenzenediazonium chloride solution is slowly added to a pre-cooled solution of hypophosphorous acid.

-

The reaction is allowed to proceed at a low temperature, and then gradually warmed to room temperature. The evolution of nitrogen gas is observed.

-

Upon completion of the reaction, the organic product, toluene, is separated from the aqueous layer. It can be purified by distillation.

Part 2: Friedel-Crafts Acylation of Toluene

Step 3: Synthesis of 2-Methylacetophenone

Toluene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce a mixture of 2-methylacetophenone and 4-methylacetophenone.[1][2]

Experimental Protocol:

-

Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloroethane) and cooled in an ice-salt bath.

-

A mixture of toluene and acetyl chloride is added dropwise to the cooled suspension with vigorous stirring.[1]

-

The reaction mixture is allowed to stir at a low temperature and then warmed to room temperature overnight.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is removed.

-

The resulting mixture of isomers is separated by fractional distillation to isolate the 2-methylacetophenone.

| Intermediate Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reported Yield |

| Toluene | C₇H₈ | 92.14 | -95 | 110.6 | High |

| 2-Methylacetophenone | C₉H₁₀O | 134.18 | - | 214 | Variable |

| 4-Methylacetophenone | C₉H₁₀O | 134.18 | 28 | 226 | Major Isomer[1] |

Part 3: Nitration and Reduction

Step 4: Nitration of 2-Methylacetophenone

2-Methylacetophenone is nitrated using a mixture of nitric acid and sulfuric acid to yield 1-(2-methyl-5-nitrophenyl)ethanone. The directing effects of the methyl (ortho, para-directing) and acetyl (meta-directing) groups favor the formation of the 5-nitro isomer.

Experimental Protocol:

-

2-Methylacetophenone is slowly added to a cold (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.

-

The reaction mixture is maintained at a low temperature for the duration of the addition and for a short period thereafter.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 5: Reduction of 1-(2-methyl-5-nitrophenyl)ethanone

The nitro group of 1-(2-methyl-5-nitrophenyl)ethanone is reduced to an amino group to yield the final product. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Experimental Protocol (using SnCl₂/HCl):

-

1-(2-methyl-5-nitrophenyl)ethanone is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

-

A solution of tin(II) chloride in concentrated hydrochloric acid is added to the solution of the nitro compound.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is made alkaline to precipitate the tin hydroxides and liberate the free amine.

-

The product is then extracted into an organic solvent, and the solvent is evaporated to yield the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-(2-methyl-5-nitrophenyl)ethanone | C₉H₉NO₃ | 179.17 | 83-85 |

| This compound | C₉H₁₁NO | 149.19 | 93-95 |

Visualized Synthesis Workflow

Caption: Synthetic pathway from p-toluidine to this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Amino-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the aromatic ketone 1-(5-Amino-2-methylphenyl)ethanone. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also includes information on closely related isomers and general experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, synthetic chemistry, and materials science.

Chemical Identity and Structure

This compound is an organic compound featuring a phenyl ring substituted with an amino group, a methyl group, and an acetyl group. Its chemical structure and basic identifiers are crucial for its unambiguous identification and use in experimental settings.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 22241-00-5[1] |

| Molecular Formula | C₉H₁₁NO[1] |

| Molecular Weight | 149.19 g/mol [1] |

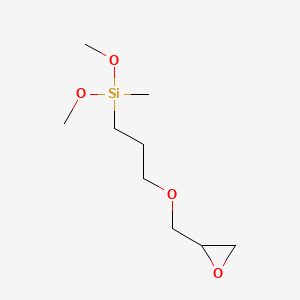

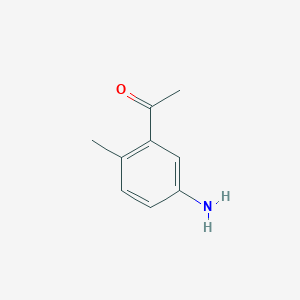

| Chemical Structure | |

|

|

Physicochemical Properties

Table 2: Summary of Physicochemical Data

| Property | Value for this compound | Value for Isomer 1-(2-Amino-5-methylphenyl)ethanone |

| Melting Point | Data not available | 41-44 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in organic solvents (general observation for related compounds)[3] | Data not available |

| pKa | Data not available | Data not available |

| logP | Data not available | Data not available |

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and characterization of this compound, this section outlines detailed, generalized experimental protocols for determining its key physicochemical properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

A second, more precise measurement is performed with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Boiling Point Determination (Micro Method)

For small sample quantities, the micro boiling point method is suitable.

-

Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, and a sealed capillary tube.

-

Procedure:

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

Solubility Determination

Solubility is a crucial parameter for drug formulation and delivery.

-

Procedure (Qualitative):

-

To a small, weighed amount of the compound (e.g., 1-5 mg) in a test tube, a small volume (e.g., 0.1 mL) of the solvent (e.g., water, ethanol, DMSO) is added.

-

The mixture is vortexed or shaken vigorously for a set period.

-

Visual observation determines if the compound has dissolved.

-

If the compound dissolves, more solute is added until saturation is reached. If it does not dissolve, more solvent is added incrementally.

-

-

Procedure (Quantitative - Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

pKa Determination

The acid dissociation constant (pKa) is vital for understanding the ionization state of a compound at different pH values.

-

Procedure (Potentiometric Titration):

-

A weighed amount of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent for poorly water-soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

-

logP Determination

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.

-

Procedure (Shake-Flask Method):

-

A small, weighed amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. The presence of an amino group, a ketone, and a substituted aromatic ring allows for a variety of chemical transformations.

A general synthetic approach to this class of compounds involves the nitration of a substituted acetophenone followed by the reduction of the nitro group to an amine.

Caption: General synthetic workflow for this compound.

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for key physicochemical property determinations.

Caption: Workflow for melting point determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-Amino-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(5-Amino-2-methylphenyl)ethanone. Due to the limited availability of experimentally verified public data for this specific molecule, this guide synthesizes information from spectral data of closely related analogs and established principles of NMR spectroscopy to present a comprehensive and predictive overview.

Chemical Structure and Atom Numbering

The structure of this compound with standard atom numbering for NMR signal assignment is presented below. This numbering scheme will be used consistently throughout this guide to correlate spectral data with the corresponding nuclei.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the following table. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). These predictions are based on the analysis of substituent effects on the benzene ring and data from similar aromatic compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.8 - 7.0 | d | ~8.0 | 1H |

| H-4 | ~6.6 - 6.8 | dd | ~8.0, 2.5 | 1H |

| H-6 | ~7.1 - 7.3 | d | ~2.5 | 1H |

| -NH₂ (Amino) | ~3.5 - 4.5 | br s | - | 2H |

| -CH₃ (Aryl) | ~2.2 - 2.4 | s | - | 3H |

| -C(O)CH₃ (Acetyl) | ~2.5 - 2.6 | s | - | 3H |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is detailed in the table below. Chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~130 - 135 |

| C-2 | ~125 - 130 |

| C-3 | ~115 - 120 |

| C-4 | ~118 - 123 |

| C-5 | ~145 - 150 |

| C-6 | ~130 - 135 |

| C=O (Carbonyl) | ~198 - 202 |

| -CH₃ (Aryl) | ~17 - 22 |

| -C(O)CH₃ (Acetyl) | ~25 - 30 |

Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard for chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

4.2. NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualization of Spectral-Structural Relationships

The following diagram illustrates the logical workflow from the chemical structure of this compound to its corresponding ¹H and ¹³C NMR spectral data.

Caption: Workflow from chemical structure to NMR spectral data.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental NMR data for the specific compound.

CAS number 22241-00-5 chemical information and safety data

An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid

Disclaimer: The information provided in this document pertains to the chemical 2-(Trifluoromethyl)nicotinic acid, which is associated with CAS number 131747-43-8 . The CAS number provided in the topic, 22241-00-5, corresponds to the chemical 1-(5-Amino-2-methylphenyl)ethanone. Based on the depth of information requested, it is presumed that the intended subject of inquiry is 2-(Trifluoromethyl)nicotinic acid, a compound with significant interest in drug development.

Chemical Information

2-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative. It serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to potent enzyme inhibitors.[1][2][3] Its chemical structure features a pyridine ring substituted with a carboxylic acid group and a trifluoromethyl group, the latter of which significantly influences the molecule's electronic properties and biological activity.[4]

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-(Trifluoromethyl)nicotinic acid are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 131747-43-8 | [4] |

| Molecular Formula | C₇H₄F₃NO₂ | [4] |

| Molecular Weight | 191.11 g/mol | |

| Appearance | White to light brown powder or crystal | [1] |

| Melting Point | 184 to 188 °C | [4] |

| Boiling Point | 259.9 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.5 g/cm³ | [4] |

| Solubility | Moderately soluble in alcohol solvents | [4] |

Safety and Handling

2-(Trifluoromethyl)nicotinic acid is classified as an irritant and requires careful handling in a laboratory setting.[5]

Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Measures | Reference |

| H315: Causes skin irritation | P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. | |

| H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |

| Environmental Hazard | Poses a significant risk to aquatic environments. Undiluted or large quantities should not come into contact with groundwater, waterways, or sewage systems. | [4] |

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] It should be kept away from oxidizing agents.[4]

Biological Significance and Applications

The primary significance of 2-(Trifluoromethyl)nicotinic acid in drug development lies in its role as a key building block for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.[1][2][3] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters.[1] Inhibitors of this enzyme are utilized in the management of Parkinson's disease.[1]

Specifically, 2-(Trifluoromethyl)nicotinic acid is a precursor to BIA 9-1059, a potent and peripherally selective COMT inhibitor.[1] Derivatives of this acid have also been investigated as potential dual inhibitors for the HIV-1 reverse transcriptase.[6]

Signaling Pathway: COMT Inhibition

The following diagram illustrates the metabolic pathway of catecholamines and the role of COMT inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors - Organic Letters - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to 1-(5-Amino-2-methylphenyl)ethanone: Commercial Availability, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(5-Amino-2-methylphenyl)ethanone, a key building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance. This document details its commercial availability, key suppliers, physical and chemical properties, and its application in the synthesis of quinoline derivatives through the Friedländer annulation.

Commercial Availability and Suppliers

This compound (CAS No. 22241-00-5) is readily available from a variety of chemical suppliers catering to the research and development sector. Sourcing this starting material is the first critical step in many synthetic workflows. Key suppliers for this compound include BLD Pharm, CymitQuimica, and Aceschem. Purity levels for the commercially available product are typically offered at ≥95%. When procuring this chemical, it is essential to request and review the Certificate of Analysis (CoA) to confirm its identity and purity, and the Safety Data Sheet (SDS) for safe handling and storage information.

Physicochemical Properties

Precise physicochemical data for this compound is not always consistently reported across all suppliers. However, data for its isomers can provide useful estimates. The following table summarizes available quantitative data for this compound and its related isomers.

| Property | This compound (CAS: 22241-00-5) | 1-(2-Amino-5-methylphenyl)ethanone (CAS: 25428-06-2) | 3'-Aminoacetophenone (Isomer, CAS: 99-03-6) | 1-(2-Aminophenyl)ethanone (Isomer, CAS: 551-93-9) |

| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO | C₈H₉NO | C₈H₉NO |

| Molecular Weight | 149.19 g/mol [1] | 149.19 g/mol [2][3][4] | 135.16 g/mol | 135.16 g/mol |

| Purity | - | ≥95%[4][5][6], 96%[7] | - | >99% |

| Melting Point | - | - | 95 - 99 °C[8] | 20 °C[9] |

| Boiling Point | - | - | 289 - 290 °C[8] | - |

| Flash Point | - | - | - | 112 °C[9] |

| Appearance | - | - | Dark yellow powder/solid[8] | Dark yellow[9] |

Core Application: Synthesis of Quinolines via Friedländer Annulation

This compound is a valuable precursor for the synthesis of substituted quinolines, a class of heterocyclic compounds with a broad range of pharmaceutical activities.[2] The Friedländer annulation is a classic and efficient method for constructing the quinoline core.[2][10] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[7][11][12]

The general mechanism involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the aromatic quinoline ring system.[12]

Generalized Experimental Protocol for Friedländer Synthesis of Quinolines

The following is a generalized procedure for the synthesis of quinoline derivatives from 2-aminoaryl ketones, which can be adapted for this compound.

Materials:

-

This compound (1 equivalent)

-

Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, acetylacetone) (1-1.2 equivalents)

-

Catalyst (e.g., p-toluenesulfonic acid, iodine, potassium hydroxide)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

-

To a round-bottom flask, add this compound, the α-methylene carbonyl compound, and the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

The reaction mixture is then heated to reflux, with the temperature and reaction time being dependent on the specific substrates and catalyst used. Typical conditions can range from refluxing in an alcoholic solution to heating at temperatures between 150-220°C in the absence of a catalyst.[12]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is then isolated and purified. This may involve removal of the solvent under reduced pressure, followed by recrystallization or column chromatography to yield the pure quinoline derivative.

Workflow and Pathway Diagrams

To facilitate the sourcing and utilization of this compound in a research setting, the following workflows are presented in Graphviz DOT language.

Caption: Sourcing and quality control workflow for this compound.

Caption: Generalized reaction pathway for the Friedländer synthesis of quinolines.

References

- 1. 22241-00-5 CAS MSDS (Ethanone, 1-(5-amino-2-methylphenyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. aceschem.com [aceschem.com]

- 5. 22241-00-5|this compound|BLD Pharm [bldpharm.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. 22241-00-5(1-(5-Amino-2-methylphenyl)-ethanone) | Kuujia.com [ko.kuujia.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

The Dual Reactivity of 1-(5-Amino-2-methylphenyl)ethanone: A Technical Guide for Researchers

An In-depth Exploration of the Amino and Ketone Moieties for Applications in Drug Discovery and Organic Synthesis

This technical guide provides a comprehensive overview of the chemical reactivity of the amino and ketone functional groups in 1-(5-Amino-2-methylphenyl)ethanone, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's reaction pathways, experimental protocols, and quantitative data to facilitate its application in complex organic synthesis.

Introduction

This compound, also known as 2-amino-5-methylacetophenone, is an aromatic compound featuring both a nucleophilic primary amino group and an electrophilic ketone functionality.[1][2] The strategic positioning of these groups on the phenyl ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including quinolines and benzodiazepines, which are prominent scaffolds in many biologically active molecules.[3][4] This guide will systematically explore the distinct and synergistic reactivity of these two functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 22241-00-5 | [5] |

| Molecular Formula | C₉H₁₁NO | [6] |

| Molecular Weight | 149.19 g/mol | [6] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | Soluble in organic solvents | [2] |

Reactivity of the Amino Group

The primary amino group in this compound is a potent nucleophile and readily participates in a variety of chemical transformations. Its reactivity is central to the construction of nitrogen-containing heterocycles and other complex molecular architectures.

N-Acylation

The amino group can be easily acylated to form the corresponding amide. This reaction is often employed to protect the amino group during subsequent reactions or to introduce specific functionalities.

Experimental Protocol: General Procedure for N-Acetylation

A common method for the N-acetylation of an aromatic amine involves its reaction with an acetylating agent such as acetic anhydride or acetyl chloride.

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane or acetic acid), an equimolar amount or a slight excess of acetic anhydride is added.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid.

-

The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the N-acetylated product.

-

Purification can be achieved by recrystallization or column chromatography if necessary.

A study on a similar N-acylation of p-toluidine with acetic acid in the presence of benzophenone as a metal-free catalyst reported a high yield of 94%.[7]

Expected Spectroscopic Data for N-(2-acetyl-4-methylphenyl)acetamide:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for aromatic protons, two methyl singlets (one for the acetyl group on the ring and one for the N-acetyl group), and a broad singlet for the amide N-H. |

| ¹³C NMR | Resonances for aromatic carbons, two methyl carbons, and two carbonyl carbons (one for the ketone and one for the amide). |

| IR (cm⁻¹) | Absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), and C=O stretching of the amide (Amide I band, around 1660 cm⁻¹). |

| Mass Spec (m/z) | A molecular ion peak corresponding to the mass of the N-acetylated product. |

Schiff Base Formation

The amino group undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone in the synthesis of various heterocyclic systems and coordination complexes.

Experimental Protocol: General Procedure for Schiff Base Formation

-

This compound and an equimolar amount of an aldehyde or ketone are dissolved in a suitable solvent, often ethanol or methanol.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is typically added to facilitate the reaction.

-

The mixture is refluxed for a period of time, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the resulting Schiff base often precipitates out of the solution.

-

The solid product can be collected by filtration, washed with a cold solvent, and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

dot

Caption: General workflow for Schiff base formation.

Reactivity of the Ketone Group

The ketone group in this compound is an electrophilic center and is susceptible to nucleophilic attack and reduction. Its reactivity is crucial for cyclization reactions and for the introduction of new stereocenters.

Reduction to Alcohol

The ketone functionality can be reduced to a secondary alcohol using various reducing agents.

Experimental Protocol: General Procedure for Ketone Reduction

-

This compound is dissolved in a suitable solvent, such as methanol or ethanol.

-

A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is then quenched by the careful addition of water or a dilute acid.

-

The product is typically extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the corresponding secondary alcohol.

-

Purification can be performed by column chromatography or recrystallization.

Caption: The Friedländer synthesis of quinolines.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines, a class of compounds with significant pharmacological activities, can be synthesized through the condensation of o-phenylenediamines with ketones. In the context of this compound, while it is not an o-phenylenediamine itself, its derivatives or related structures can be used in similar condensation strategies. A more direct application involves the reaction of o-phenylenediamines with ketones, where this compound can serve as the ketone component in reactions with substituted o-phenylenediamines.

Experimental Protocol: General Procedure for 1,5-Benzodiazepine Synthesis

-

An o-phenylenediamine and a ketone (in this case, this compound could be a reactant with a different diamine) are dissolved in a suitable solvent like acetonitrile or ethanol.

-

A catalyst, often a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a solid acid catalyst (e.g., H-MCM-22), is added to the mixture. [3][8]* The reaction is typically stirred at room temperature or refluxed for a period ranging from a few hours to a day.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the product is isolated by filtration if it precipitates, or by extraction after solvent removal.

-

Purification is generally achieved through recrystallization or column chromatography.

Quantitative Data for a Catalyzed 1,5-Benzodiazepine Synthesis:

| Reactants | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| o-Phenylenediamine and Acetone | H-MCM-22 | Acetonitrile | Room Temp. | 1 | 87 |

| o-Phenylenediamine and Acetophenone | Phenylboronic acid | Acetonitrile | Reflux | 10 | 89 |

Note: This data is for the synthesis of benzodiazepines from o-phenylenediamine and other ketones and illustrates the general efficiency of such reactions. [3][9]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The distinct yet cooperative reactivity of its amino and ketone functional groups provides access to a rich variety of chemical transformations. This guide has outlined the primary reaction pathways, provided representative experimental protocols, and summarized available quantitative data to aid researchers in harnessing the synthetic potential of this molecule. The ability to selectively engage either the amino or ketone group, or to utilize their combined reactivity in cyclization reactions, underscores the importance of this compound in the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity is likely to uncover even more innovative applications in the future.

References

- 1. Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamide, N-methyl-N-(2-methylphenyl)- | C10H13NO | CID 68451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 7. researchgate.net [researchgate.net]

- 8. ijtsrd.com [ijtsrd.com]

- 9. mdpi.com [mdpi.com]

literature review on the synthetic routes to 1-(5-Amino-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 1-(5-Amino-2-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document details the experimental protocols for the most common synthetic strategies, presents quantitative data in a clear, comparative format, and visualizes the reaction pathways for enhanced understanding.

Introduction

This compound, also known as 5-amino-2-methylacetophenone, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive ketone, allows for its versatile use in the construction of complex heterocyclic systems such as quinolines and benzodiazepines. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This guide focuses on the most prevalent and practical synthetic methodologies, primarily involving the nitration of a commercially available starting material followed by the reduction of the resulting nitro intermediate.

Core Synthetic Strategy: Nitration and Subsequent Reduction

The most widely employed synthetic approach to this compound commences with the nitration of 4-methylacetophenone. This electrophilic aromatic substitution introduces a nitro group onto the phenyl ring, which is subsequently reduced to the desired primary amine.

Logical Workflow of the Core Synthetic Strategy

Caption: Overall workflow for the synthesis of this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, providing a comparative overview of different methodologies.

| Step | Method | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |

| 1. Nitration | Electrophilic Aromatic Substitution | 70% Nitric Acid, 20% Fuming Sulfuric Acid, Concentrated Sulfuric Acid | -20 to -15 | 40 min addition, 30 min stirring | Not explicitly stated for this step, but the product is carried to the next step. |

| 2. Reduction | Catalytic Hydrogenation | H₂, Pt(S)/C | Not specified | Not specified | 57 |

| 2. Reduction | Metal/Acid Reduction (SnCl₂/HCl) | SnCl₂·2H₂O, 10% HCl | 100-110 | 30 min - 22 min (flow) | 95-100 |

| 2. Reduction | Zinin Reduction (Na₂S) | Na₂S·9H₂O, Sulfur | Reflux | 30 min | ~57 (for a similar substrate) |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 4-Methyl-3-nitroacetophenone (Nitration)

This procedure details the nitration of 4-methylacetophenone.

Methodology:

-

To 250 ml of cold (-20 °C) concentrated sulfuric acid, 40 g (300 mmoles) of 4-methylacetophenone is added with stirring.

-

After the initial addition is complete, a mixture of 25.5 ml (36.3 g, 300 mmoles) of 70% nitric acid and 300 g of 20% fuming sulfuric acid is added dropwise over 40 minutes, ensuring the temperature is maintained below -15 °C.[1]

-

The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

The mixture is then carefully poured onto ice.

-

The resulting solid is collected by filtration and washed sequentially with water and hexane.

-

The crude solid is dissolved in dichloromethane and washed with a 10% sodium bicarbonate solution, followed by a saturated sodium chloride solution.

-

The organic phase is dried, treated with charcoal, and concentrated.

-

The product is crystallized by the addition of hexane to yield 4-methyl-3-nitroacetophenone.

Step 2: Synthesis of this compound (Reduction)

This section outlines three different methods for the reduction of the nitro intermediate, 4-methyl-3-nitroacetophenone.

This method is analogous to the reduction of similar nitro compounds.[2]

Methodology:

-

In a suitable hydrogenation vessel, dissolve 4-methyl-3-nitroacetophenone in ethanol.

-

Add a catalytic amount of Platinum on carbon (Pt(S)/C).

-

The vessel is then placed under a hydrogen atmosphere (e.g., 2585.74 Torr).

-

The reaction is stirred at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

This procedure is adapted from the reduction of m-nitroacetophenone.[3]

Methodology:

-

In a round-bottom flask, dissolve 1 g of 4-methyl-3-nitroacetophenone in 20 ml of methanol.

-

In a separate flask, prepare a solution of 5 g of SnCl₂·2H₂O in 20 ml of 10% hydrochloric acid.

-

The solution of the nitro compound is mixed with the SnCl₂/HCl solution.

-

The reaction mixture is heated to reflux (approximately 110 °C) for 30 minutes.

-

After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

This protocol is based on the reduction of m-dinitrobenzene and can be adapted for 4-methyl-3-nitroacetophenone.

Methodology:

-

Prepare a solution of sodium polysulfide by dissolving 1.2 g of crystallized sodium sulfide (Na₂S·9H₂O) in 15 mL of water.

-

Add 1.0 g of finely powdered sulfur to the sodium sulfide solution and boil until a clear solution is obtained.

-

In a separate flask, suspend 0.8 g of 4-methyl-3-nitroacetophenone in 15 mL of water and heat to a gentle boil with stirring.

-

Slowly add the sodium polysulfide solution to the boiling suspension of the nitro compound with continuous stirring.

-

Continue to boil the mixture for an additional 30 minutes.

-

Cool the reaction mixture and add 10 g of ice.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general workflow for the synthesis.

Nitration of 4-Methylacetophenone

Caption: Reaction scheme for the nitration of 4-methylacetophenone.

Reduction of 4-Methyl-3-nitroacetophenone

Caption: Overview of reduction methods for 4-methyl-3-nitroacetophenone.

This guide provides a foundational understanding of the synthetic routes to this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these procedures for their specific laboratory conditions and scale.

References

An In-depth Technical Guide on the Stability and Storage of 1-(5-Amino-2-methylphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide based on established principles of chemical stability and forced degradation studies for aromatic amines and ketones. Specific experimental data for 1-(5-Amino-2-methylphenyl)ethanone is not publicly available; therefore, the information presented herein is predictive and intended for guidance in designing stability-indicating studies.

Introduction

This compound is an organic compound featuring both an aromatic amine and a ketone functional group.[1] The presence of these reactive moieties suggests potential susceptibility to degradation under various environmental conditions.[2] Understanding the stability profile of this compound is critical for its proper handling, storage, and for the development of stable formulations in pharmaceutical applications. This guide outlines recommended storage conditions, details protocols for forced degradation studies to identify potential degradation pathways and products, and provides a framework for developing a stability-indicating analytical method.

Forced degradation, or stress testing, is a crucial component of pharmaceutical development that helps in understanding the intrinsic stability of a drug substance, elucidating degradation pathways, and validating analytical methods.[3][4][5] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate these studies to ensure the safety and efficacy of drug products.[6][7]

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, general recommendations for structurally similar aromatic amines and ketones suggest the following storage conditions to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Short-term: Room Temperature (20-25°C). Long-term: Refrigerated (2-8°C) or Frozen (≤ -20°C).[8] | Reduces the rate of potential thermally induced degradation reactions. |

| Light | Store in amber or opaque containers to protect from light. | Aromatic compounds, particularly those with amino groups, can be susceptible to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The amine functional group can be susceptible to oxidation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes potential hydrolytic degradation. |

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without causing extensive decomposition that would not be representative of real-world storage conditions.[9]

Experimental Workflow

The general workflow for conducting forced degradation studies is depicted below.

Experimental Protocols

The following tables outline detailed methodologies for the key forced degradation experiments. A concentration of 1 mg/mL of the compound in a suitable solvent is often a good starting point.[9]

Table 2: Protocol for Hydrolytic Degradation

| Parameter | Acid Hydrolysis | Base Hydrolysis |

| Stress Agent | 0.1 M to 1 M Hydrochloric Acid (HCl) | 0.1 M to 1 M Sodium Hydroxide (NaOH) |

| Temperature | Room Temperature (RT) to 60°C.[9] | RT to 60°C.[9] |

| Duration | Up to 7 days, with sampling at intermediate time points (e.g., 2, 6, 24, 48 hours).[9] | Up to 7 days, with sampling at intermediate time points.[9] |

| Procedure | 1. Dissolve the compound in the acidic solution. 2. Incubate at the selected temperature. 3. At each time point, withdraw an aliquot and neutralize with an equivalent amount of base before analysis. | 1. Dissolve the compound in the basic solution. 2. Incubate at the selected temperature. 3. At each time point, withdraw an aliquot and neutralize with an equivalent amount of acid before analysis. |

Table 3: Protocol for Oxidative, Thermal, and Photolytic Degradation

| Degradation Type | Stress Agent/Condition | Temperature | Duration | Procedure |

| Oxidative | 3-30% Hydrogen Peroxide (H₂O₂) | Room Temperature | Up to 24 hours | 1. Dissolve the compound in a suitable solvent and add H₂O₂. 2. Store in the dark to prevent photolytic degradation. 3. Sample at various time points. |

| Thermal | Dry Heat | 60-80°C (in 10°C increments above accelerated stability testing).[4] | Up to 7 days | 1. Store the solid compound in a temperature-controlled oven. 2. At specified intervals, remove samples, dissolve in a suitable solvent, and analyze. |

| Photolytic | Light exposure as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9] | As per ICH Q1B | As per ICH Q1B | 1. Expose the solid compound and a solution of the compound to the specified light conditions. 2. A dark control sample should be stored under the same conditions but protected from light. 3. Analyze the samples after exposure. |

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating and quantifying the parent compound from its degradation products.[1][3] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradants.[10] The method must be validated for specificity, linearity, accuracy, precision, and robustness.[4]

Potential Degradation Pathways

Given the structure of this compound, several degradation pathways can be hypothesized. The aromatic amine is susceptible to oxidation, while the ketone group can also undergo reactions. The overall molecule may be sensitive to acid/base hydrolysis and photolytic decomposition.

-

Oxidation: The primary amino group is a likely site for oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.

-

Hydrolysis: While the amide bond is not present, extreme pH and temperature could potentially lead to reactions involving the acetyl group or modifications to the aromatic ring.

-

Photodegradation: Aromatic amines are often light-sensitive and can undergo complex degradation pathways upon exposure to UV or visible light, potentially leading to colored degradants.

-

Dimerization/Polymerization: Under certain stress conditions, reactive intermediates could lead to the formation of dimers or higher-order polymers.

The following diagram illustrates a hypothesized degradation pathway focusing on the oxidation of the amine group, which is a common degradation route for aromatic amines.

Conclusion

This technical guide provides a framework for assessing the stability and establishing appropriate storage conditions for this compound. While specific data for this compound is limited, the principles of forced degradation studies for analogous aromatic amines and ketones offer a robust starting point for a comprehensive stability evaluation. The successful execution of these studies will enable the identification of critical stability liabilities, the elucidation of degradation pathways, and the development of a validated stability-indicating method, all of which are essential for its application in research and drug development.

References

- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 2. 4-Hydroxyacetophenone Degradation Pathway [eawag-bbd.ethz.ch]

- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 5. apicule.com [apicule.com]

- 6. lubrizolcdmo.com [lubrizolcdmo.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. mdpi.com [mdpi.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted quinolines utilizing 1-(5-Amino-2-methylphenyl)ethanone as a key starting material in the Friedländer annulation reaction. This information is intended to guide researchers in the efficient synthesis of quinoline derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.

Introduction to the Friedländer Annulation

The Friedländer synthesis is a powerful and widely employed chemical reaction for the construction of quinoline rings. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., ketones, esters, nitriles).[1][2] This process can be catalyzed by acids, bases, or metal catalysts and can be performed under various reaction conditions, including conventional heating and microwave irradiation. The use of this compound allows for the synthesis of quinolines with a methyl group at the 7-position and a substituent at the 2-position, with further substitution at the 4-position determined by the choice of the active methylene compound.

Key Features of the Friedländer Annulation:

-

Versatility: A wide range of substituted quinolines can be synthesized by varying the 2-aminoaryl ketone and the active methylene compound.

-

Efficiency: The reaction often proceeds with high yields.

-

Atom Economy: The reaction is a condensation process, with water being the primary byproduct.

Reaction Mechanism and Workflow

The Friedländer annulation proceeds through a sequence of condensation and cyclization steps. Two primary mechanisms are generally proposed: an aldol-first pathway and a Schiff base-first pathway. The reaction workflow can be streamlined using modern techniques such as microwave-assisted synthesis.

Reaction Mechanism

General Experimental Workflow

Data Presentation: Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Friedländer synthesis. Below is a summary of various catalytic systems that have been successfully employed for the synthesis of quinolines from 2-aminoaryl ketones.

| Catalyst | Solvent/Conditions | Typical Temperature | Key Advantages |

| Brønsted Acids | |||

| Acetic Acid | Neat or in organic solvent | 120-160 °C | Readily available, can act as both catalyst and solvent, "green" credentials. |

| p-Toluenesulfonic Acid | Solvent-free or in organic solvent | 80-120 °C | Efficient under solvent-free conditions. |

| Lewis Acids | |||

| Metal Triflates (e.g., In(OTf)₃) | Organic Solvents (e.g., Toluene) | Room Temp. to Reflux | High catalytic activity, mild reaction conditions. |

| Bases | |||

| KOH, NaOH | Ethanol or other alcohols | Reflux | Classical conditions, readily available reagents. |

| Piperidine | Ethanol or DMF | Reflux | Mild base, commonly used. |

| Heterogeneous Catalysts | |||

| Nanocatalysts (e.g., SiO₂, Fe₃O₄@SiO₂-SO₃H) | Solvent-free or in organic solvent | 100-120 °C | Reusable, environmentally friendly, high efficiency. |

| Microwave-Assisted Synthesis | |||

| Acetic Acid | Neat | 160 °C | Drastic reduction in reaction time (minutes), excellent yields. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of quinolines from this compound. Protocol 1 describes a highly efficient microwave-assisted method, while Protocol 2 outlines a conventional heating approach.

Protocol 1: Microwave-Assisted Friedländer Annulation

This protocol is adapted from a highly efficient method for the synthesis of quinolines from 2-aminophenyl ketones.

Materials:

-

This compound (CAS: 25428-06-2)

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, etc.)

-

Glacial Acetic Acid

-

Microwave synthesis vial (10 mL)

-

Magnetic stirrer bar

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, add this compound (1.0 mmol, 149.19 mg).

-

Add the active methylene compound (1.2 mmol).

-

Add glacial acetic acid (3 mL).

-

Seal the vial with a cap.

-

Place the vial in the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at 160 °C for 5-15 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Conventional Heating Friedländer Annulation

Materials:

-

This compound (CAS: 25428-06-2)

-

Active methylene compound

-

Catalyst (e.g., p-toluenesulfonic acid or piperidine)

-

Solvent (e.g., ethanol or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 149.19 mg) and the active methylene compound (1.2 mmol).

-

Add the solvent (10 mL) and the catalyst (0.1 mmol).

-

Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The synthesis of novel quinoline derivatives from this compound can lead to the discovery of new drug candidates with potential applications in various disease areas, including:

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.

-

Antimalarial Drugs: Quinine and its synthetic analogs are cornerstone treatments for malaria.

-

Antibacterial and Antifungal Agents: The quinoline nucleus is found in several antimicrobial drugs.

-

Anti-inflammatory and Analgesic Compounds: Certain quinoline derivatives have shown promise as anti-inflammatory and pain-relieving agents.

The methodologies described herein provide a robust platform for the synthesis of libraries of quinoline compounds for screening in drug discovery programs.

References

Application Note: N-acylation of 1-(5-Amino-2-methylphenyl)ethanone

Abstract

This application note provides a detailed protocol for the N-acylation of 1-(5-Amino-2-methylphenyl)ethanone to synthesize N-(4-Acetyl-3-methylphenyl)acetamide. The described methodology is a robust and efficient procedure suitable for researchers in organic synthesis and drug development. The protocol is based on the well-established Schotten-Baumann reaction, a widely used method for the acylation of amines.[1][2][3] This document includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow.

Introduction

N-acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of amides, which are prevalent in pharmaceuticals, natural products, and advanced materials.[4] The reaction involves the introduction of an acyl group onto a nitrogen atom of an amine. This compound is a valuable building block in medicinal chemistry, and its N-acylated derivatives are of significant interest for the development of novel therapeutic agents.

This protocol details the N-acetylation of this compound using acetyl chloride in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the final amide product.[1] The use of a base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.[3]

Experimental Protocol

This protocol is adapted from the general principles of the Schotten-Baumann reaction for the acylation of anilines.[1][2]

Materials:

-

This compound

-

Acetyl chloride

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)[5]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add 1.5 to 2.0 equivalents of a base. For a classic Schotten-Baumann approach, a 10% aqueous solution of sodium hydroxide can be used.[1] Alternatively, an inorganic base like potassium carbonate (K2CO3) can be employed, which may require the use of a phase-transfer catalyst for optimal results in a biphasic system.[5][6]

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.1 to 1.2 equivalents of acetyl chloride dropwise using a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. If an aqueous base was used, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, N-(4-Acetyl-3-methylphenyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product. The melting point of N-(4-Acetyl-3-methylphenyl)acetamide is reported to be 131-133 °C.[7]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Acylating Agent | Acetyl Chloride | [5] |

| Base | NaOH (aq) or K2CO3 | [1][5] |

| Solvent | Dichloromethane (DCM) or THF | [8] |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2 - 4 hours | |

| Product | N-(4-Acetyl-3-methylphenyl)acetamide | [7] |

| Product Melting Point | 131 - 133 °C | [7] |

Visualizations

References

Application of 1-(5-Amino-2-methylphenyl)ethanone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Amino-2-methylphenyl)ethanone, also known as 2-amino-5-methylacetophenone, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic amino group ortho to an electrophilic acetyl group on a substituted benzene ring, makes it an ideal precursor for the construction of a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of pharmacologically relevant heterocycles—quinolines and benzodiazepines—utilizing this valuable starting material.

I. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of the quinoline scaffold. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound serves as the o-aminoaryl ketone component in this reaction.

Application Note:

The reaction of this compound with various active methylene compounds, such as β-ketoesters (e.g., ethyl acetoacetate) or ketones, leads to the formation of polysubstituted quinolines. The methyl group at the 7-position and the acetyl group at the 2-position of the resulting quinoline are derived from the starting material. The substituents at the 3 and 4-positions of the quinoline ring are determined by the choice of the active methylene compound. Microwave-assisted synthesis has been shown to significantly accelerate this transformation, leading to higher yields in shorter reaction times compared to conventional heating methods.[1][2]

Experimental Protocol: Microwave-Assisted Synthesis of 2,7-Dimethyl-4-arylquinolines

This protocol describes the synthesis of 2,7-dimethyl-4-arylquinolines via a microwave-assisted Friedländer reaction between this compound and an aryl methyl ketone.

Reaction Scheme:

Synthesis of 2,7-Dimethyl-4-arylquinolines.

Materials:

-

This compound

-

Substituted aryl methyl ketone (e.g., acetophenone)

-

Glacial acetic acid

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine this compound (1.0 mmol) and the respective aryl methyl ketone (1.2 mmol).

-

Add glacial acetic acid (2.0 mL) to the vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 160 °C for 5-10 minutes.[1]

-

After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,7-dimethyl-4-arylquinoline.

Quantitative Data:

| Entry | Aryl Methyl Ketone | Product | Reaction Time (min) | Yield (%) |

| 1 | Acetophenone | 2,7-Dimethyl-4-phenylquinoline | 5 | 92 |

| 2 | 4'-Methoxyacetophenone | 4-(4-Methoxyphenyl)-2,7-dimethylquinoline | 7 | 88 |

| 3 | 4'-Chloroacetophenone | 4-(4-Chlorophenyl)-2,7-dimethylquinoline | 6 | 90 |

Data is representative and may vary based on specific reaction conditions and scale.

II. Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of biological activities. They are typically synthesized through the condensation of o-phenylenediamines with ketones. This compound can undergo a self-condensation reaction or react with another ketone to form substituted 1,5-benzodiazepines.

Application Note:

The reaction of two molecules of this compound can lead to the formation of a substituted 1,5-benzodiazepine. This reaction is typically catalyzed by an acid. Alternatively, the reaction of one equivalent of this compound with a different ketone can provide access to unsymmetrically substituted 1,5-benzodiazepines. Various catalysts, including protic and Lewis acids, can be employed to facilitate this cyclocondensation.[3][4]

Experimental Protocol: Synthesis of 7-Methyl-2,4-disubstituted-3H-1,5-benzodiazepines

This protocol describes a general acid-catalyzed synthesis of 1,5-benzodiazepines from this compound and a ketone.

Reaction Scheme:

Synthesis of 7-Methyl-1,5-benzodiazepines.

Materials:

-

This compound

-

Ketone (e.g., acetone, acetophenone)

-

Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)

-

Solvent (e.g., toluene, ethanol)

-

Standard glassware for reflux

Procedure:

-

To a solution of this compound (1.0 mmol) in a suitable solvent (10 mL), add the ketone (1.1 mmol).

-

Add a catalytic amount of the acid catalyst (e.g., 0.1 mmol of p-toluenesulfonic acid).

-

Heat the reaction mixture at reflux for 2-6 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data (Representative):

| Entry | Ketone | Product | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Acetone | 2,4,8-Trimethyl-3H-1,5-benzodiazepine | p-TsOH | 3 | 85 |

| 2 | Acetophenone | 8-Methyl-2-methyl-4-phenyl-3H-1,5-benzodiazepine | Acetic Acid | 4 | 78 |

| 3 | Cyclohexanone | 7'-Methyl-spiro[cyclohexane-1,2'-[3H-1,5]benzodiazepine] | p-TsOH | 5 | 82 |

Data is representative and may vary based on specific reaction conditions and scale.

Conclusion

This compound is a readily available and highly useful precursor for the synthesis of quinoline and benzodiazepine derivatives. The protocols outlined above demonstrate efficient methods for the construction of these important heterocyclic scaffolds. The versatility of this starting material, coupled with modern synthetic techniques such as microwave-assisted synthesis, provides a powerful platform for the generation of diverse molecular architectures for applications in drug discovery and materials science. Further exploration of the reactivity of this compound is likely to uncover novel synthetic routes to other valuable heterocyclic systems.

References

- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(5-Amino-2-methylphenyl)ethanone as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(5-Amino-2-methylphenyl)ethanone as a versatile starting material for the synthesis of key pharmaceutical intermediates. This document includes detailed experimental protocols for the synthesis of quinoline and benzodiazepine derivatives, quantitative data, and visualizations of relevant biological signaling pathways.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of two reactive functional groups: a nucleophilic amino group and an electrophilic acetyl group. This unique arrangement allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic scaffolds. These scaffolds are central to the structure of numerous biologically active compounds, including kinase inhibitors and central nervous system (CNS) active agents.

Applications in Pharmaceutical Intermediate Synthesis

The primary applications of this compound lie in the synthesis of quinoline and benzodiazepine derivatives. These core structures are found in a wide range of approved drugs and clinical candidates.

-

Quinoline Derivatives: Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The Friedländer annulation is a classical and efficient method for constructing the quinoline ring system from 2-aminoaryl ketones.[1][2]

-

Benzodiazepine Derivatives: 1,5-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant effects.[3][4] They are typically synthesized through the condensation reaction of an o-phenylenediamine with a ketone.[3][4][5]

Experimental Protocols

Synthesis of a Quinolone Intermediate via Friedländer Annulation

This protocol describes the synthesis of a quinoline derivative using this compound and a β-ketoester, a common strategy for producing precursors for kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or a suitable acid catalyst

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

-

Slowly add polyphosphoric acid (PPA) (10 equivalents by weight) to the mixture with stirring.

-

Heat the reaction mixture to 120-140°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-